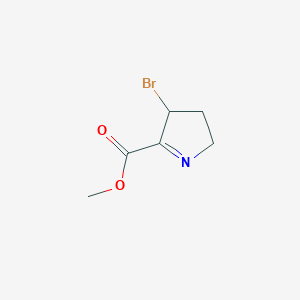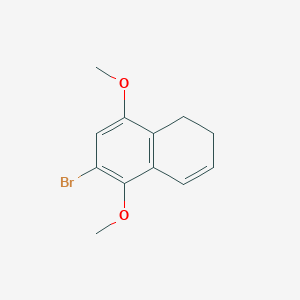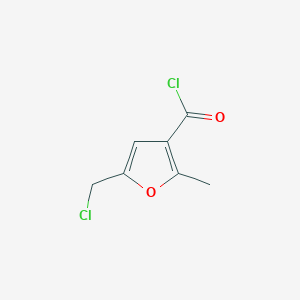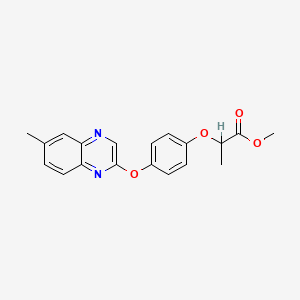
3-Biphenylacetic acid, 4'-chloro-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Biphenylacetic acid, 4’-chloro-2-methoxy- is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with an acetic acid group attached to one of the phenyl rings, and a chloro and methoxy substituent on the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-2-methoxy- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where biphenyl is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting acylated product is then subjected to further reactions to introduce the chloro and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include the initial formation of the biphenyl core, followed by selective chlorination and methoxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
化学反应分析
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized biphenyl derivatives.
科学研究应用
3-Biphenylacetic acid, 4’-chloro-2-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
相似化合物的比较
Similar Compounds
4-Biphenylacetic acid: Lacks the chloro and methoxy substituents.
4-Chloro-2-methylphenoxyacetic acid: Similar structure but with a different substitution pattern.
3-Chloro-4-propoxy-phenyl-acetic acid: Another biphenyl derivative with different substituents.
Uniqueness
3-Biphenylacetic acid, 4’-chloro-2-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
| 77894-09-8 | |
分子式 |
C15H13ClO3 |
分子量 |
276.71 g/mol |
IUPAC 名称 |
2-[3-(4-chlorophenyl)-2-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-15-11(9-14(17)18)3-2-4-13(15)10-5-7-12(16)8-6-10/h2-8H,9H2,1H3,(H,17,18) |
InChI 键 |
JVGIKDMRIDPNHJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1C2=CC=C(C=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)

![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)




